Alclofenac lysinate
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Overview
Description
Alclofenac is an anti-inflammatory agent used in the treatment of rheumatoid arthritis; acts also as an analgesic and an antipyretic.
Scientific Research Applications
Alclofenac Lysinate in Rheumatoid Arthritis Treatment
- Application : A study by Sharma et al. (2017) showed that this compound, when conjugated with lysine (LYS) and encapsulated in nanoliposomes, provided controlled drug release and enhanced drug permeation, indicating its potential for improved management of rheumatoid arthritis (RA) (Sharma et al., 2017).
- Clinical Evidence : Aylward (1975) reported that Alclofenac showed analgesic and anti-inflammatory activities equivalent to other NSAIDs in short-term trials. Long-term studies revealed improvements in functional status and disease activity in rheumatoid arthritis patients (Aylward, 1975).
- Comparison with D-Penicillamine : Another study by Maddock et al. (1975) compared Alclofenac with D-penicillamine, finding both effective in reducing acute-phase proteins and ESR in rheumatoid arthritis, with easier drug management using Alclofenac (Maddock et al., 1975).
Pharmacokinetics and Bioavailability
- Pharmacokinetics in Rabbits : Testa et al. (1978) compared the pharmacokinetics and bioavailability of Alclofenac and its lysine salt in rabbits, finding similar absorption rates for both forms after oral and rectal administration (Testa et al., 1978).
- Urinary Excretion Analysis : Another study by Testa and Latini (2010) analyzed urinary excretion data of this compound after administration, providing insights into its excretion parameters (Testa & Latini, 2010).
Other Research Insights
- Chemical and Biological Background : Wiggins (1975) emphasized the unique character of the Alclofenac molecule, noting its lack of gastro-intestinal irritation in long-term studies, which is significant in its pharmacological application (Wiggins, 1975).
- Platelet Antiaggregating Activity : Canestrini and Testa (1978) studied Alclofenac's inhibitory activity on collagen-induced platelet aggregation, finding it effective in both in vitro and ex vivo experiments (Canestrini & Testa, 1978).
Properties
CAS No. |
59960-34-8 |
---|---|
Molecular Formula |
C17H25ClN2O5 |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
2-(3-chloro-4-prop-2-enoxyphenyl)acetic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C11H11ClO3.C6H14N2O2/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14;7-4-2-1-3-5(8)6(9)10/h2-4,6H,1,5,7H2,(H,13,14);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChI Key |
YDINFUGJNRFTDV-ZSCHJXSPSA-N |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)CC(=O)O)Cl.C(CCN)C[C@@H](C(=O)O)N |
SMILES |
C=CCOC1=C(C=C(C=C1)CC(=O)O)Cl.C(CCN)CC(C(=O)O)N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)CC(=O)O)Cl.C(CCN)CC(C(=O)O)N |
Appearance |
Solid powder |
59960-34-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alclofenac lysinate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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